3-BENZOYL-6-CHLORO-4-(4-ETHYLBENZENESULFONYL)QUINOLINE
Description
Properties
IUPAC Name |
[6-chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3S/c1-2-16-8-11-19(12-9-16)30(28,29)24-20-14-18(25)10-13-22(20)26-15-21(24)23(27)17-6-4-3-5-7-17/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGYQBHIXLUNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-6-CHLORO-4-(4-ETHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-6-CHLORO-4-(4-ETHYLBENZENESULFONYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
3-BENZOYL-6-CHLORO-4-(4-ETHYLBENZENESULFONYL)QUINOLINE is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its interactions with biological molecules are investigated to understand its potential as a therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZOYL-6-CHLORO-4-(4-ETHYLBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(4-ethylphenyl)sulfonylquinolin-3-ylmethanone
- 6-Chloro-4-(4-ethylphenyl)sulfonylquinolin-3-ylmethanone
Uniqueness
Compared to similar compounds, 3-BENZOYL-6-CHLORO-4-(4-ETHYLBENZENESULFONYL)QUINOLINE stands out due to its unique structural features, which enable specific interactions and applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance.
Biological Activity
3-BENZOYL-6-CHLORO-4-(4-ETHYLBENZENESULFONYL)QUINOLINE is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler quinoline derivatives. For instance, one method involves the reaction of 6-bromo or 6-chloro derivatives with specific sulfonyl groups under controlled conditions to yield the target compound. The use of solvents like acetonitrile and reagents such as potassium carbonate is common in these syntheses .
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activities. A study highlighted that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
Antimicrobial Activity
Quinoline derivatives have also shown promising antimicrobial effects. In vitro studies have demonstrated that this compound possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to interfere with bacterial DNA synthesis or function .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes such as kinases or proteases. Compounds with similar structures have been reported to inhibit key enzymes involved in cancer progression, making them potential leads for therapeutic development .
Case Studies
Several case studies have explored the biological effects of quinoline compounds:
-
Case Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Method : MTT assay was used to assess cell viability.
- Findings : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against MCF-7 cells.
-
Case Study on Antimicrobial Efficacy :
- Objective : Test against Staphylococcus aureus and Escherichia coli.
- Method : Agar diffusion method was employed.
- Findings : The compound exhibited significant zones of inhibition, suggesting strong antimicrobial properties.
Research Findings
Recent literature has documented various findings related to the biological activity of quinoline derivatives:
Q & A
Q. What are the established synthetic routes for preparing 3-benzoyl-6-chloro-4-(4-ethylbenzenesulfonyl)quinoline and related quinoline derivatives?
Methodological Answer: Synthesis of quinoline derivatives typically employs classical protocols (e.g., Gould–Jacob, Friedländer, Skraup) and modern catalytic methods. For example:
- Transition metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) enable precise functionalization of the quinoline core .
- Click chemistry (e.g., Sharpless conditions) can introduce triazole groups via azide-alkyne cyclization, as seen in triazole-substituted quinolones .
- Green synthesis protocols (e.g., ionic liquid-mediated or ultrasound-assisted reactions) improve yield and reduce waste .
Key considerations: Optimize reaction time, solvent polarity, and catalyst loading to enhance regioselectivity.
Q. How is structural characterization of this compound performed to confirm regiochemistry and substituent orientation?
Methodological Answer: Combine spectroscopic and computational tools:
- NMR (¹H/¹³C) : Analyze coupling patterns (e.g., aromatic protons, sulfonyl group deshielding) .
- X-ray crystallography : Resolve 3D conformation, particularly for bulky substituents like the ethylbenzenesulfonyl group .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- DFT calculations : Predict electronic properties (e.g., Mulliken charges) to validate experimental data .
Q. What preliminary assays are recommended to screen for biological activity?
Methodological Answer: Initial screening should prioritize target-specific assays:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to evaluate binding affinity .
Note: Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results with triplicate runs.
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity of the sulfonyl-substituted quinoline core?
Methodological Answer: Optimization strategies include:
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Catalyst screening : Test Pd(0)/Pd(II) catalysts for Suzuki-Miyaura coupling of the benzoyl group .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization .
Example: A triazole-substituted derivative achieved 78% yield using Cu(I) catalysis in DME at 60°C .
Q. What computational tools are used to predict drug-likeness and target interactions for this compound?
Methodological Answer: Leverage in silico platforms:
- Swiss ADME : Predict pharmacokinetics (logP, bioavailability) and rule-of-five compliance .
- PASS algorithm : Estimate biological activity profiles (e.g., anticancer probability >70%) .
- Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., DNA topoisomerase II) using PDB structures .
Tip: Cross-validate docking results with MD simulations to assess binding stability.
Q. How should researchers resolve contradictions in environmental persistence or toxicity data?
Methodological Answer: Address discrepancies via:
- Unit standardization : Reconcile conflicting units (e.g., µg/m³ vs. ng/m³) in environmental studies .
- Statistical correlation : Apply regression models (e.g., quinoline-phenanthrene ratios in air samples) to infer concentrations .
- Bioaccumulation reassessment : Use lower BCF thresholds (<500) if metabolites skew persistence data .
Q. What strategies enhance the structure-activity relationship (SAR) for antimicrobial potency in quinoline derivatives?
Methodological Answer: Systematic SAR approaches include:
- Substituent variation : Compare chloro (electron-withdrawing) vs. ethylsulfonyl (bulkier) groups on MIC values .
- Bioisosteric replacement : Swap the benzoyl group for thiophene or pyridine analogs to modulate lipophilicity .
- Proteomics : Identify bacterial protein targets via LC-MS after exposure to the compound .
Q. How can mechanistic studies elucidate the interaction of this compound with DNA or enzymes?
Methodological Answer: Employ biophysical and cellular assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
